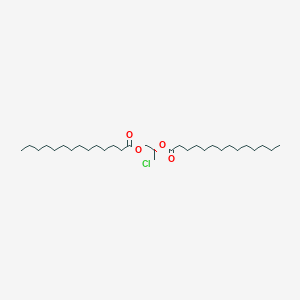![molecular formula C44H34Cl2P2Ru+2 B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8](/img/structure/B1142154.png)
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), also known as Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), is a useful research compound. Its molecular formula is C44H34Cl2P2Ru+2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis .
Mode of Action
The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .
Biochemical Pathways
Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation .
Pharmacokinetics
As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants .
Result of Action
The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture . Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action .
Eigenschaften
CAS-Nummer |
134524-84-8 |
|---|---|
Molekularformel |
C44H34Cl2P2Ru+2 |
Molekulargewicht |
796.7 g/mol |
IUPAC-Name |
dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChI-Schlüssel |
YEKBVMDAGDTOQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Synonyme |
(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium; [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium; (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)


![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
